6-Hydroxy-2,6-dimethylhept-2-en-4-one (Semiphorone)
CAS No.:
Cat. No.: VC17965774
Molecular Formula: C9H16O2
Molecular Weight: 156.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H16O2 |
|---|---|
| Molecular Weight | 156.22 g/mol |
| IUPAC Name | 6-hydroxy-2,6-dimethylhept-2-en-4-one |
| Standard InChI | InChI=1S/C9H16O2/c1-7(2)5-8(10)6-9(3,4)11/h5,11H,6H2,1-4H3 |
| Standard InChI Key | QSAGRPNCOXYADL-UHFFFAOYSA-N |
| Canonical SMILES | CC(=CC(=O)CC(C)(C)O)C |
Introduction
Structural and Molecular Characteristics
Semiphorone (C₉H₁₆O₂) features a seven-carbon chain with a hydroxyl group at position 6, methyl groups at positions 2 and 6, and a conjugated enone system (C=C and C=O groups at positions 2–4). Its IUPAC name, 6-hydroxy-2,6-dimethylhept-2-en-4-one, reflects this arrangement . Key molecular descriptors include:
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₆O₂ |
| Molecular Weight | 156.22 g/mol |
| SMILES Notation | CC(=CC(=O)CC(C)(C)O)C |
| InChIKey | HPKAJXIDKBSLHJ-UHFFFAOYSA-N |
| LogP (Octanol-Water) | 1.68 |
The compound’s planar structure enables resonance stabilization, while the hydroxyl group facilitates hydrogen bonding, influencing solubility in polar solvents .
Synthesis and Production
Industrial Synthesis
Semiphorone is synthesized via aldol condensation or hydration of 2,6-dimethyl-5-heptenal. A representative method involves:
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Base-Catalyzed Aldol Reaction: Acetone derivatives undergo condensation in the presence of alkaline catalysts (e.g., NaOH or KOH) at controlled temperatures (20–45°C) .
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Hydration of 2,6-Dimethyl-5-heptenal: Acidic or basic aqueous conditions promote Markovnikov addition, yielding Semiphorone with 60–90% efficiency .
Table 1: Optimization Parameters for Semiphorone Synthesis
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 20–30°C | Higher yields at lower T |
| Catalyst Concentration | 0.5–1.0 M NaOH | Excess base reduces purity |
| Reaction Time | 2–4 hours | Prolonged time → side products |
Recent advances emphasize continuous-flow reactors to minimize byproducts like mesityl oxide and isophorone .
Chemical Reactivity and Derivatives
Nucleophilic Additions
The carbonyl group in Semiphorone undergoes nucleophilic attacks, forming alcohols or amines. For example:
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Grignard Reagents: RMgX adds to the ketone, producing tertiary alcohols .
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Reduction: Catalytic hydrogenation (H₂/Pd) yields 2,6-dimethylheptan-4-ol, a precursor in polymer chemistry .
Dehydration Reactions
Under acidic conditions, Semiphorone eliminates water to form phorone (C₉H₁₄O), an α,β-unsaturated ketone used in fragrances :
Applications in Industry and Research
Pharmaceutical Intermediates
Semiphorone is a key precursor in synthesizing terbinafine, an antifungal agent. Patent US20020016517A1 details its use in cross-coupling reactions with acrolein to form advanced intermediates.
Flavor and Fragrance Industry
The compound’s degradation products, such as phorone, contribute to woody and floral notes in perfumes. Its low odor threshold (0.1 ppm) makes it valuable in cosmetic formulations .
Materials Science
Semiphorone derivatives enhance the durability of cellulose-based lacquers and act as plasticizers in polyvinyl chloride (PVC) production .
Recent Research and Future Directions
Green Synthesis Methods
A 2025 study demonstrated biocatalytic aldol condensation using engineered E. coli, achieving 85% yield with reduced waste .
Biomedical Applications
Preliminary trials indicate Semiphorone derivatives inhibit STAT3 signaling in cancer cells, though in vivo efficacy remains untested .
Computational Modeling
Density functional theory (DFT) analyses predict Semiphorone’s reactivity in aqueous environments, guiding solvent selection for industrial processes .
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